molecular formula C25H23ClN2O6 B12022804 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765312-07-0

2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12022804
CAS No.: 765312-07-0
M. Wt: 482.9 g/mol
InChI Key: FKZUSAUFHIZBRK-JFLMPSFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-methoxyphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a carbohydrazide derivative. The final step involves the reaction of this derivative with 4-chlorobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications.

Properties

CAS No.

765312-07-0

Molecular Formula

C25H23ClN2O6

Molecular Weight

482.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C25H23ClN2O6/c1-3-32-23-14-17(8-13-22(23)34-25(30)18-9-11-19(26)12-10-18)15-27-28-24(29)16-33-21-7-5-4-6-20(21)31-2/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

FKZUSAUFHIZBRK-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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